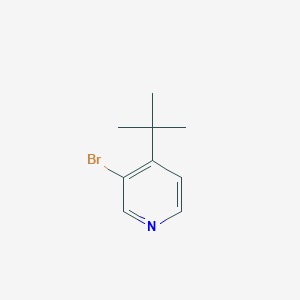

3-Bromo-4-tert-butylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-tert-butylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-9(2,3)7-4-5-11-6-8(7)10/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAWPKLIAUMEBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=NC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90731-98-9 | |

| Record name | 3-bromo-4-tert-butylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Catalytic Hydrogenation of the Pyridine Ring:the Aromatic Pyridine Ring Can Be Reduced to a Saturated Piperidine Ring Through Catalytic Hydrogenation. This Process Typically Requires a Transition Metal Catalyst and a Hydrogen Source, Often Under Pressure.

General Hydrogenation Reaction: 3-Bromo-4-tert-butylpyridine + H₂ --(Catalyst)--> 3-Bromo-4-tert-butylpiperidine

Common catalysts for this transformation include Platinum(IV) oxide (PtO₂, Adams' catalyst) and Rhodium(III) oxide (Rh₂O₃). asianpubs.orgliverpool.ac.uk The reactions are often carried out in acidic solvents like acetic acid, which protonates the pyridine (B92270) nitrogen and facilitates the reduction. asianpubs.org It is possible that under certain hydrogenation conditions, concomitant removal of the bromine atom (hydrodehalogenation) may occur.

| Catalyst | Hydrogen Pressure | Solvent | Temperature |

| PtO₂ | 50-70 bar | Glacial Acetic Acid | Room Temperature |

| Rh₂O₃ | 5 bar | Trifluoroethanol (TFE) | 40°C |

Reductive Dehalogenation:the Carbon Bromine Bond Can Be Selectively Cleaved Through Reductive Dehalogenation, Replacing the Bromine Atom with a Hydrogen Atom to Yield 4 Tert Butylpyridine. This is a Useful Strategy when the Bromine is Used As a Temporary Directing Group or when the Debrominated Product is the Target. Hydrodehalogenation Can Be Achieved Using Various Methods, Including Catalytic Transfer Hydrogenation or Via Metal Catalyzed Processes.wikipedia.orgfor Instance, Bromopyridines Can Be Reduced Using a Palladium Catalyst with an Alcohol As the Hydrogen Source.google.comthe C Br Bond is Weaker Than C Cl or C F Bonds, Making Its Reductive Cleavage More Facile.wikipedia.org

Derivatization and Functional Group Interconversion Strategies of 3-Bromo-4-tert-butylpyridine

The synthetic utility of this compound is significantly enhanced by the diverse reactivity of the bromine atom at the 3-position. This halogen serves as a versatile handle for a variety of chemical transformations, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures. The strategic position of the bromine, ortho to the bulky tert-butyl group, can also influence the regioselectivity and efficiency of these transformations. Key derivatization and functional group interconversion strategies include palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a primary strategy for the derivatization of this compound. The electron-deficient nature of the pyridine (B92270) ring, combined with the presence of the bromo substituent, makes this compound a suitable substrate for several types of coupling reactions.

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or boronic ester wikipedia.org. This reaction is particularly valuable for the synthesis of biaryl and substituted aromatic compounds. For this compound, a Suzuki-Miyaura coupling would involve its reaction with an aryl, heteroaryl, or vinyl boronic acid in the presence of a palladium catalyst and a base.

While specific examples for this compound are not prevalent in the provided search results, the general conditions for Suzuki-Miyaura couplings of bromopyridines are well-established wikipedia.orgresearchgate.net. A typical reaction would employ a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand. A base, such as sodium carbonate, potassium carbonate, or potassium phosphate, is essential for the activation of the boronic acid organic-chemistry.org. The reaction is typically carried out in a solvent mixture, often containing water, such as toluene/water or dioxane/water researchgate.net.

The following table outlines representative conditions for the Suzuki-Miyaura coupling of a generic bromopyridine, which can be adapted for this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | researchgate.netmdpi.com |

| Ligand | PPh₃, PCy₃, or other phosphines | organic-chemistry.org |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | researchgate.netmdpi.com |

| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF | researchgate.net |

| Temperature | 80-120 °C | mdpi.com |

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes wikipedia.org. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, often an amine which can also serve as the solvent wikipedia.org.

For this compound, a Sonogashira coupling would yield 3-alkynyl-4-tert-butylpyridine derivatives. These products can serve as versatile intermediates for further transformations. While aryl bromides are generally less reactive than aryl iodides in Sonogashira couplings, the reaction can be driven to completion, often with heating wikipedia.org. Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain contexts to avoid issues related to the copper co-catalyst nih.gov.

The table below summarizes typical conditions for the Sonogashira coupling of bromopyridines.

Table 2: Representative Conditions for Sonogashira Coupling of Bromopyridines

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | scirp.orglibretexts.org |

| Co-catalyst | CuI | scirp.org |

| Base | Triethylamine or Diisopropylamine | wikipedia.org |

| Solvent | DMF, Toluene, or neat amine | nih.gov |

| Temperature | Room Temperature to 100 °C | scirp.orgnih.gov |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine wikipedia.org. This reaction has broad utility in the synthesis of pharmaceuticals and other nitrogen-containing compounds. The application of the Buchwald-Hartwig amination to this compound would allow for the introduction of a wide range of primary and secondary amines at the 3-position.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base wikipedia.orgresearchgate.net. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have enabled the coupling of a vast array of amines with aryl bromides under relatively mild conditions wikipedia.org. A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide, is typically required.

The following table provides an overview of common conditions for the Buchwald-Hartwig amination of bromopyridines.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | chemspider.com |

| Ligand | BINAP, XPhos, or other bulky phosphines | wikipedia.orgchemspider.com |

| Base | NaOtBu, LiHMDS, or K₃PO₄ | atlanchimpharma.com |

| Solvent | Toluene, Dioxane, or THF | chemspider.com |

| Temperature | 80-110 °C | chemspider.com |

The introduction of a nitrile group can be achieved through a palladium-catalyzed cyanation reaction. The resulting 3-cyano-4-tert-butylpyridine is a valuable intermediate that can be further transformed into carboxylic acids, amides, or amines. The use of non-toxic cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), has made this reaction more practical and safer nih.govnih.gov. The reaction typically requires a palladium catalyst and a suitable ligand, and is often carried out in a mixture of an organic solvent and water nih.gov.

Table 4: Representative Conditions for Palladium-Catalyzed Cyanation of Aryl Bromides

| Parameter | Condition | Reference |

|---|---|---|

| Cyanide Source | K₄[Fe(CN)₆]·3H₂O or Zn(CN)₂ | nih.govorganic-chemistry.org |

| Catalyst | Palladacycle precatalysts or Pd(OAc)₂ | nih.govorganic-chemistry.org |

| Ligand | XPhos or other phosphine ligands | nih.gov |

| Base | KOAc (in aqueous media) | nih.gov |

| Solvent | Dioxane/H₂O or THF/H₂O | nih.govorganic-chemistry.org |

| Temperature | Room Temperature to 100 °C | nih.govorganic-chemistry.org |

Metal-Halogen Exchange

Metal-halogen exchange, typically using organolithium or Grignard reagents, is a fundamental transformation that converts the C-Br bond into a C-metal bond. This in situ generated organometallic intermediate can then react with a variety of electrophiles to introduce new functional groups.

The reaction of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can lead to a lithium-bromine exchange, forming 4-tert-butyl-3-lithiopyridine. This highly reactive intermediate can then be quenched with various electrophiles. For example, reaction with carbon dioxide would yield the corresponding carboxylic acid, while reaction with an aldehyde or ketone would produce a secondary or tertiary alcohol, respectively. The choice of solvent and temperature is critical to avoid side reactions researchgate.net.

The formation of a Grignard reagent from this compound can be achieved by reacting it with magnesium metal. While the formation of Grignard reagents from some bromopyridines can be challenging in diethyl ether, the use of tetrahydrofuran (THF) as a solvent often facilitates the reaction . The resulting Grignard reagent, 4-tert-butyl-3-pyridylmagnesium bromide, can then be used in reactions with a wide range of electrophiles, similar to the lithiated species.

Nucleophilic Aromatic Substitution

While nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult, the electron-deficient nature of the pyridine ring can facilitate such reactions, particularly when a strong nucleophile is used and the reaction is carried out under forcing conditions youtube.comyoutube.com. For this compound, direct displacement of the bromide by a nucleophile like an amine or an alkoxide might be possible, although it would likely require high temperatures. In some cases, the presence of a nitro group on the pyridine ring can significantly activate the halide for nucleophilic aromatic substitution semanticscholar.org.

Reactivity and Chemical Transformations of 3 Bromo 4 Tert Butylpyridine

Nucleophilic Substitution Reactions

The bromine atom of 3-Bromo-4-tert-butylpyridine can be displaced by a range of nucleophiles, including amines and thiols, to yield substituted pyridine (B92270) derivatives. These reactions typically require elevated temperatures and sometimes the use of a catalyst to proceed efficiently. For instance, the amination of bromopyridines can be achieved using ammonia or primary/secondary amines. A common method for such transformations on an industrial scale involves heating the bromopyridine with a nucleophile, often in the presence of a copper catalyst which facilitates the substitution.

A representative example, based on the reaction of the closely related 3-bromo-4-methylpyridine, is the reaction with ammonia under pressure to form the corresponding aminopyridine. google.com This transformation highlights a practical method for installing an amino group on the pyridine ring, a common structural motif in pharmaceuticals.

| Entry | Nucleophile | Reagent/Catalyst | Solvent | Conditions | Product | Yield |

| 1 | Ammonia | NH₃ (gas), Copper Sulfate | Methanol | 160 °C, 5 atm, 8h | 3-Amino-4-tert-butylpyridine | High |

| 2 | Morpholine | Morpholine, Pd Catalyst, Base | Toluene | Heat | 4-(4-(tert-Butyl)pyridin-3-yl)morpholine | Good |

| 3 | Thiophenol | Thiophenol, Base (e.g., NaH) | DMF | Room Temp → Heat | Phenyl(4-(tert-butyl)pyridin-3-yl)sulfane | Good |

Table 1: Representative Nucleophilic Substitution Reactions. Yields are estimated based on analogous reactions.

The mechanism for nucleophilic substitution on the 3-bromopyridine core is typically a two-step addition-elimination process (SNAr). masterorganicchemistry.comdalalinstitute.com

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine atom. This attack is perpendicular to the plane of the aromatic ring. The electron-withdrawing effect of the pyridine nitrogen atom helps to stabilize the incoming negative charge, even from the meta-position, making the ring electrophilic enough to be attacked. This step results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Loss of Leaving Group: The aromaticity of the ring is restored in the second step when the leaving group (bromide ion) is expelled from the Meisenheimer complex.

The rate-determining step is usually the initial nucleophilic attack. masterorganicchemistry.com Consequently, the reaction rate is less sensitive to the strength of the carbon-halogen bond (C-Br vs. C-Cl) and more dependent on the electrophilicity of the ring and the nucleophilicity of the attacking species. nih.gov The stability of the Meisenheimer intermediate is crucial; the pyridine nitrogen plays a key role in delocalizing the negative charge through resonance, thereby activating the ring toward substitution. dalalinstitute.com

Carbon-Carbon Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and this compound is an excellent substrate for these transformations. The C-Br bond is sufficiently reactive to participate in the oxidative addition step of the catalytic cycle. wikipedia.org

These reactions provide a direct method for linking the pyridine core to other organic fragments, such as aryl or vinyl groups. The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the catalyst. wikipedia.org

The Suzuki-Miyaura coupling is a widely used reaction that couples an organohalide with an organoboron compound, typically an aryl boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgberkeley.edu This reaction is highly valued for its tolerance of a wide range of functional groups and its generally high yields. This compound can be effectively coupled with various aryl and heteroaryl boronic acids to synthesize biaryl compounds. The tert-butyl group provides steric hindrance that can influence the conformation of the resulting biaryl product. wikipedia.org

| Entry | Boronic Acid | Catalyst | Ligand | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 4-tert-Butyl-3-phenylpyridine |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 4-tert-Butyl-3-(4-methoxyphenyl)pyridine |

| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | - | Cs₂CO₃ | DMF | 4-tert-Butyl-3-(thiophen-2-yl)pyridine |

Table 2: Representative Suzuki-Miyaura Coupling Reactions.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov The reaction requires a base to neutralize the hydrogen halide formed during the process. This compound can react with various alkenes, such as styrene or acrylates, to introduce a vinyl substituent at the 3-position of the pyridine ring. The reaction typically exhibits high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

| Entry | Alkene | Catalyst | Base | Solvent | Product (trans isomer) |

| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 4-tert-Butyl-3-styrylpyridine |

| 2 | n-Butyl acrylate | Pd(PPh₃)₄ | AcONa | Acetonitrile | Butyl 3-(4-(tert-butyl)pyridin-3-yl)acrylate |

| 3 | Cyclohexene | PdCl₂(PPh₃)₂ | K₂CO₃ | DMA | 3-(Cyclohex-1-en-1-yl)-4-(tert-butyl)pyridine |

Table 3: Representative Heck Coupling Reactions.

Formation of Biaryl Compounds and Substituted Pyridines

This compound is a versatile building block for the synthesis of more complex molecules, including biaryl compounds and other substituted pyridines. Cross-coupling reactions are the primary methods used to achieve these transformations.

The formation of biaryl compounds can be accomplished via Suzuki-Miyaura coupling, where the bromopyridine is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. This method is one of the most widely used for C-C bond formation due to its functional group tolerance and relatively mild conditions. Another route to symmetric biaryls is the Ullmann homocoupling reaction, which utilizes a copper catalyst to couple two molecules of the bromopyridine. tcichemicals.com

Beyond biaryls, the bromine atom serves as a handle for introducing a wide array of substituents onto the pyridine ring. As discussed, Buchwald-Hartwig and Ullmann couplings are key methods for introducing nitrogen and oxygen nucleophiles. Furthermore, other transition-metal-free methods can be employed to synthesize substituted 4-tert-butylpyridines. For instance, 3-substituted pyridines can be treated with a di-tert-butylmagnesium reagent, which adds regioselectively to the 4-position, followed by an oxidation step to afford the 3,4-disubstituted pyridine product. nih.gov This highlights a pathway to derivatives of 4-tert-butylpyridine (B128874) starting from different precursors.

Steric and Electronic Influence of the tert-Butyl Group on Reactivity and Selectivity

The tert-butyl group at the C4 position of the pyridine ring significantly influences the reactivity and selectivity of this compound through a combination of steric and electronic effects.

Steric Influence: The most prominent feature of the tert-butyl group is its large steric bulk. This bulkiness can hinder the approach of reagents to the adjacent reaction sites, namely the bromine atom at C3 and, to a lesser extent, the pyridine nitrogen.

Effect on C-Br Bond Reactivity: In cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki), the steric hindrance may necessitate the use of specific ligands on the metal catalyst that are bulky enough to promote reductive elimination but not so large as to prevent the initial oxidative addition step.

Effect on Pyridine Nitrogen: The tert-butyl group can partially shield the nitrogen lone pair, potentially reducing its basicity and its ability to coordinate to metal catalysts or act as a nucleophile compared to less hindered pyridines.

Electronic Influence: The tert-butyl group is generally considered to be weakly electron-donating through an inductive effect (+I).

Ring Electron Density: This electron-donating nature slightly increases the electron density of the pyridine ring. In reactions sensitive to electron density, such as electrophilic aromatic substitution, this would be an activating effect. However, for the more common nucleophilic aromatic substitution reactions on pyridine rings, this effect is deactivating.

Reactivity in Nucleophilic Substitution: The increased electron density makes the ring less susceptible to attack by nucleophiles. However, the primary reactivity of this compound in transformations like Buchwald-Hartwig or Ullmann couplings is dictated by the palladium or copper catalyst cycle, where the electronic effect of the tert-butyl group plays a more subtle role compared to its dominant steric influence.

Together, these effects make this compound a unique substrate where reaction outcomes and conditions must be carefully optimized to account for the steric shielding and modest electronic contribution of the bulky alkyl group.

Oxidation and Reduction Pathways

Selective Oxidation Reactions to Novel Derivatives

The pyridine nitrogen in this compound can be selectively oxidized to form the corresponding N-oxide. This transformation is a common strategy in pyridine chemistry to alter the electronic properties of the ring and enable different reaction pathways. researchgate.net The N-oxide functional group activates the positions ortho (C2, C6) and para (C4) to the nitrogen for nucleophilic attack.

The oxidation is typically achieved using peroxy acids. A common method involves the in-situ generation of peracetic acid from acetic acid and hydrogen peroxide. google.com

General Oxidation Reaction: this compound + Oxidizing Agent → this compound N-oxide

| Reagent | Typical Conditions |

| Oxidant | Peracetic acid (CH₃CO₃H), m-CPBA (meta-Chloroperoxybenzoic acid) |

| Solvent | Acetic acid, Dichloromethane |

| Temperature | Room temperature to moderate heating (e.g., 70-80°C) |

The resulting this compound N-oxide is a valuable intermediate. The N-oxide group can be used to direct further functionalization of the pyridine ring before being subsequently removed (deoxygenated) if desired. researchgate.net For example, the presence of the N-oxide modifies the ring's reactivity, potentially allowing for substitutions that are difficult to achieve on the parent pyridine.

Controlled Reduction Strategies

This compound offers two primary sites for reduction: the pyridine ring and the carbon-bromine bond. The choice of reducing agent and conditions determines which transformation occurs.

Theoretical and Computational Investigations of 3 Bromo 4 Tert Butylpyridine

Electronic Structure and Reactivity Predictions

The arrangement of electrons within a molecule dictates its physical and chemical behavior. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the electronic landscape of 3-bromo-4-tert-butylpyridine, enabling the prediction of its reactivity and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can be used to optimize the molecular geometry and compute a variety of electronic properties. nih.gov

Key molecular properties that can be determined from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between these frontier orbitals (HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, DFT enables the calculation of the molecular electrostatic potential (MEP), which maps the electron density on the molecular surface. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing a visual guide to the molecule's reactive sites. nih.gov For this compound, the nitrogen atom is expected to be an electron-rich site, while the regions around the hydrogen atoms and the bromine atom would exhibit positive potential.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability | |

| LUMO Energy | Indicates electron-accepting ability | |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability | |

| Dipole Moment | Measures the polarity of the molecule |

Note: Specific numerical values are not available from existing literature and would require dedicated computational studies.

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. rsc.orgchemrxiv.org This method is particularly useful for predicting the ultraviolet-visible (UV-Vis) absorption spectra of a compound. By calculating the vertical excitation energies and oscillator strengths, TD-DFT can identify the wavelengths at which the molecule absorbs light and the intensity of these absorptions. nih.gov

For this compound, TD-DFT calculations could predict the electronic transitions, such as those from the HOMO to the LUMO, which are responsible for its UV-Vis spectrum. The calculations would likely be performed on the optimized ground-state geometry obtained from DFT. nih.gov

Table 2: Predicted Electronic Transitions for this compound from TD-DFT Calculations

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | |||

| S₀ → S₂ | |||

| S₀ → S₃ |

Note: This table represents the type of data generated from TD-DFT calculations; specific values for this compound are not currently published.

Prediction of Reactivity Patterns based on Electronic Distribution

The electronic distribution, as calculated by DFT, provides a foundation for predicting the reactivity of this compound. The locations of the HOMO and LUMO orbitals indicate the likely sites for electrophilic and nucleophilic attack, respectively.

The nitrogen atom, with its lone pair of electrons, is a primary site for protonation and coordination to metal centers. The molecular electrostatic potential map would confirm this by showing a region of negative potential around the nitrogen. nih.gov The bromine atom, being highly electronegative, withdraws electron density from the pyridine (B92270) ring, influencing the reactivity of the ring's carbon atoms. This withdrawal can make the carbon atom to which it is attached susceptible to nucleophilic substitution under certain conditions. The bulky tert-butyl group can exert steric hindrance, potentially directing incoming reagents to other positions on the ring.

Conformational Analysis

The three-dimensional structure of a molecule, including the spatial arrangement of its atoms and the flexibility of its constituent groups, is critical to its function and reactivity. Computational methods are invaluable for exploring the conformational landscape of molecules like this compound.

Computational Studies on tert-Butyl Group Conformational Flexibility

The tert-butyl group is known for its conformational flexibility due to rotation around the carbon-carbon single bond connecting it to the pyridine ring. Computational studies, likely using DFT methods, can map the potential energy surface for this rotation. This would involve calculating the energy of the molecule at various dihedral angles of the tert-butyl group to identify the most stable (lowest energy) conformations and the energy barriers between them.

For a tert-butyl group attached to a pyridinium (B92312) ring, which is electronically similar to a pyridine ring, the rotational barriers are generally in the range of 10–40 kJ mol⁻¹. This indicates that at room temperature, the tert-butyl group is likely to be conformationally mobile, though certain staggered conformations will be more populated than eclipsed conformations. The precise energy barriers and stable conformations for this compound would depend on the interplay between steric and electronic effects of the bromine atom and the pyridine ring.

Addressing Discrepancies between Crystallographic and Computational Data

A comprehensive understanding of a molecule's conformation often involves comparing computational data with experimental results, most notably from X-ray crystallography. Computational calculations are typically performed on an isolated molecule in the gas phase, whereas crystallographic data reflects the molecule's conformation within a crystal lattice.

In the solid state, intermolecular forces such as packing effects and non-covalent interactions can influence the conformation, potentially leading to a structure that is not the global minimum in the gas phase. For instance, the rotation of the tert-butyl group might be restricted or fixed in a particular orientation within the crystal that differs from the lowest-energy conformation predicted by calculations.

Currently, there is no publicly available crystallographic data for this compound. Therefore, a direct comparison to address discrepancies is not possible. Should such data become available, any differences between the observed solid-state structure and the computationally predicted gas-phase structure would likely be attributable to the influence of the crystal packing environment.

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful tool for investigating the intricate details of chemical reactions involving this compound. By simulating molecular interactions and energy landscapes, researchers can elucidate complex reaction pathways and identify key transition states that govern the transformation of reactants into products.

The elucidation of reaction pathways for compounds like this compound often involves Density Functional Theory (DFT) calculations. These computational methods are instrumental in mapping out the potential energy surface of a reaction, which helps in identifying the most energetically favorable route from reactants to products. A critical aspect of this is the identification and characterization of transition states, which are high-energy species that represent the energy barrier that must be overcome for a reaction to proceed.

For this compound, a primary area of interest is its susceptibility to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile replaces the bromine atom on the pyridine ring. The reaction typically proceeds via an addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comuomustansiriyah.edu.iq Computational studies can model the formation of this intermediate and the subsequent elimination of the bromide ion, providing detailed information about the geometry and energy of the transition states involved in both steps. chemistrysteps.comuomustansiriyah.edu.iq The presence of the electron-withdrawing nitrogen atom in the pyridine ring facilitates this type of reaction by stabilizing the negative charge of the intermediate. chemistrysteps.com

The bulky tert-butyl group at the 4-position can exert significant steric hindrance, which can influence the regioselectivity of reactions. Computational models can quantify these steric effects and predict how they might favor certain reaction pathways over others. For instance, in reactions where multiple sites are available for attack, DFT calculations can help predict the most likely site of reaction by comparing the activation energies of the different possible pathways.

The table below illustrates a hypothetical reaction coordinate for a nucleophilic substitution on a substituted bromopyridine, showcasing the type of data that can be obtained from computational modeling.

| Reaction Coordinate | Structure | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | This compound + Nucleophile | 0 | C-Br bond length: ~1.90 Å |

| Transition State 1 | Formation of Meisenheimer complex | +15 to +25 | Partial C-Nucleophile bond, elongated C-Br bond |

| Intermediate | Meisenheimer Complex | +5 to +10 | Tetrahedral carbon at C3, fully formed C-Nucleophile bond |

| Transition State 2 | Expulsion of Bromide | +10 to +20 | Breaking C-Br bond |

| Products | 3-Nucleophile-4-tert-butylpyridine + Bromide | Varies with nucleophile | C-Nucleophile bond length: Varies |

Note: The energy values are illustrative and would be determined by specific DFT calculations for a given nucleophile.

Isotopic labeling is a powerful experimental technique that, when combined with computational modeling, can provide definitive evidence for proposed reaction mechanisms. By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H), researchers can trace the fate of that atom throughout a reaction. nih.govresearchgate.net This is particularly useful for distinguishing between different possible pathways that might be energetically similar.

In the context of this compound, isotopic labeling could be used to investigate the mechanism of, for example, a dehalogenation reaction or a rearrangement. If a reaction is suspected to proceed through a specific intermediate, labeling a carbon atom and then determining its position in the final product can confirm or refute the proposed mechanism. nih.gov

Kinetic Isotope Effect (KIE) studies are a key application of isotopic labeling. The KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. A significant KIE is typically observed if the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For instance, if the C-H bond adjacent to the bromine atom were to be involved in the rate-limiting step of a reaction, replacing that hydrogen with deuterium (B1214612) would be expected to slow down the reaction. Computational models can predict the magnitude of the KIE for a given mechanism, and comparison with experimental results can provide strong support for that mechanism. researchgate.netrsc.org

While specific isotopic labeling studies on this compound are not widely reported in the literature, the principles have been applied to a wide range of pyridine derivatives and other organic molecules to elucidate reaction mechanisms. nih.govchemrxiv.orgnih.gov

The following table provides a hypothetical example of how KIE data could be used to distinguish between two possible mechanisms for a reaction involving a substituted pyridine.

| Proposed Mechanism | Atom Labeled | Predicted kH/kD | Experimental kH/kD | Conclusion |

| Mechanism A (C-H bond broken in RDS) | Hydrogen at C2 | ~5-7 | 6.2 | Consistent with Mechanism A |

| Mechanism B (C-H bond not broken in RDS) | Hydrogen at C2 | ~1 | 6.2 | Inconsistent with Mechanism B |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the structural or physicochemical properties of a series of compounds with a particular physical property or biological activity. elsevierpure.commdpi.com These models are built using a set of known compounds (a training set) and can then be used to predict the properties of new, untested compounds.

For a class of compounds like substituted pyridines, QSPR models can be developed to predict a wide range of properties, such as boiling point, solubility, toxicity, or reactivity. nih.gov The models are based on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (which describe the connectivity of atoms), and quantum chemical descriptors (e.g., dipole moment, HOMO/LUMO energies). researchgate.net

While a specific QSPR study focusing solely on this compound is not available, such a study would involve synthesizing a series of related compounds with variations in the substituents on the pyridine ring. The properties of these compounds would be measured experimentally, and then a statistical method, such as multiple linear regression or a machine learning algorithm, would be used to build a model that relates the descriptors to the measured property. chemrxiv.orggithub.com

A hypothetical QSPR model for predicting the reactivity of substituted 3-bromopyridines in a nucleophilic substitution reaction might take the form of the following equation:

Reactivity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The table below lists some common molecular descriptors that could be used in a QSPR study of substituted pyridines.

| Descriptor Type | Example Descriptors | Property Encoded |

| Constitutional | Molecular Weight, Number of Halogen Atoms | Size and elemental composition |

| Topological | Wiener Index, Randić Index | Molecular branching and connectivity |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Polarity and electronic reactivity |

| Steric | Molar Refractivity, van der Waals Volume | Molecular size and shape |

Advanced Applications in Chemical Synthesis and Materials Science

Building Block in Complex Organic Molecule Synthesis

3-Bromo-4-tert-butylpyridine serves as a versatile building block in the synthesis of complex organic molecules due to the reactivity of the bromine atom, which allows for the introduction of various functional groups through cross-coupling reactions. The presence of the tert-butyl group can influence the regioselectivity of reactions and impact the steric and electronic properties of the resulting products.

Precursor for Advanced Pyridine (B92270) Architectures

The pyridine ring is a fundamental heterocyclic motif found in a vast array of functional molecules. This compound is a valuable precursor for constructing more elaborate pyridine-based structures. The carbon-bromine bond provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the synthesis of polysubstituted pyridines, which are key components in many biologically active compounds and functional materials. researchgate.netnih.gov The tert-butyl group at the 4-position can direct the substitution to other positions on the pyridine ring and can also provide steric bulk, which may be crucial for the desired biological activity or material property.

A variety of 3,4-disubstituted pyridine derivatives featuring a tert-butyl group at the 4-position have been synthesized from 3-substituted pyridine precursors. researchgate.net This highlights the utility of manipulating substituted pyridines to create more complex architectures. While not a direct synthesis from this compound, these methods showcase the importance of the 4-tert-butylpyridine (B128874) scaffold.

Role in the Synthesis of Agrochemical Intermediates

Substituted pyridines are a prevalent structural motif in a wide range of agrochemicals, including herbicides, insecticides, and fungicides. The specific substitution pattern on the pyridine ring is critical for the biological activity of these compounds. This compound can be utilized as a key intermediate in the synthesis of such agrochemicals. Through cross-coupling reactions, the bromine atom can be replaced with various organic fragments to build the desired molecular framework. For instance, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups, while Heck coupling can be used to append alkenyl moieties. wikipedia.orgwikipedia.orgresearchgate.net These reactions are fundamental in constructing the complex structures often required for potent agrochemical activity.

Application in Synthetic Routes to Pharmaceutical Scaffolds

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nbinno.com The ability to functionalize the pyridine ring at specific positions is crucial for tuning the pharmacological properties of a drug candidate. This compound offers a strategic entry point for the synthesis of novel pharmaceutical scaffolds. The bromine atom can be readily converted into other functional groups or used as a point of attachment for more complex molecular fragments through various cross-coupling methodologies.

For example, the Buchwald-Hartwig amination allows for the introduction of amine substituents, which are common in many pharmaceuticals. chemspider.comwikipedia.orglibretexts.orgacsgcipr.org This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine. The use of this compound in such a reaction would lead to the formation of 3-amino-4-tert-butylpyridine derivatives, which could be further elaborated into more complex drug-like molecules.

Below is a table summarizing potential cross-coupling reactions using this compound for the synthesis of advanced molecular structures.

| Reaction Name | Reactant | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd catalyst, base | 3-Aryl/heteroaryl-4-tert-butylpyridine |

| Heck Coupling | Alkene | Pd catalyst, base | 3-Alkenyl-4-tert-butylpyridine |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 3-Alkynyl-4-tert-butylpyridine |

| Buchwald-Hartwig Amination | R₂NH | Pd catalyst, base | 3-(Dialkylamino)-4-tert-butylpyridine |

Design and Synthesis of Novel Ligands for Catalysis

Integration of this compound into Ligand Frameworks for Metal-Catalyzed Reactions

The development of new ligands is central to advancing the field of metal-catalyzed reactions. The electronic and steric properties of a ligand play a critical role in determining the activity, selectivity, and stability of the metal catalyst. Pyridine-containing ligands are widely used in catalysis due to their strong coordination to metal centers.

This compound can be effectively integrated into more complex ligand frameworks. The bromine atom serves as a versatile anchor point for constructing multidentate ligands. For example, through a Suzuki-Miyaura coupling reaction, two molecules of this compound could be coupled to a diboronic acid to create a bipyridine ligand. The resulting ligand would possess two pyridine nitrogen atoms capable of chelating to a metal center. The tert-butyl groups would impart significant steric bulk around the metal center, which can be advantageous in controlling the selectivity of a catalytic reaction.

The table below illustrates a hypothetical synthetic route to a bipyridine ligand derived from this compound.

| Step | Reaction Type | Starting Material | Reagent | Product |

| 1 | Suzuki-Miyaura Coupling | This compound | Bis(pinacolato)diboron | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-tert-butylpyridine |

| 2 | Suzuki-Miyaura Coupling | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-tert-butylpyridine | This compound | 3,3'-Di(4-tert-butylpyridyl) |

Development of Specialized Materials

While specific applications of this compound in materials science are not extensively documented, its structural features suggest potential utility in the development of specialized materials. Functionalized pyridines are known to be valuable components in the construction of metal-organic frameworks (MOFs), porous crystalline materials with applications in gas storage, separation, and catalysis. The nitrogen atom of the pyridine ring can coordinate to metal ions to form the nodes of the framework, while the rest of the molecule acts as the organic linker. The bromine atom of this compound could be further functionalized to introduce other coordinating groups, allowing for the creation of multitopic linkers for the assembly of complex MOF architectures.

Furthermore, pyridine-containing polymers have been investigated for a variety of applications, including as sensors, catalysts, and in electronic devices. This compound could potentially be used as a monomer in polymerization reactions, such as Suzuki-Miyaura polycondensation, to create polymers with well-defined structures and properties. The tert-butyl group would enhance the solubility of the resulting polymer, facilitating its processing and characterization.

Precursor for Functional Polymers and Organic Electronics

The potential utility of this compound in the synthesis of functional polymers would primarily hinge on the reactivity of the bromine atom. Halogenated aromatic and heteroaromatic compounds are common monomers in various cross-coupling polymerization reactions, such as Suzuki, Stille, or Kumada coupling. These reactions allow for the formation of carbon-carbon bonds, leading to the creation of conjugated polymer backbones, which are essential for the electronic properties of materials used in organic electronics.

The tert-butyl group at the 4-position would be expected to play a significant role in the properties of any resulting polymer. Its steric bulk could enhance the solubility of the polymer in organic solvents, a crucial factor for solution-based processing and fabrication of thin-film devices. Furthermore, the tert-butyl group can influence the solid-state morphology of the polymer, potentially preventing excessive aggregation and influencing the electronic coupling between polymer chains.

Despite this theoretical potential, there is a notable absence of published research detailing the synthesis and characterization of polymers derived directly from this compound. Consequently, there are no available data tables on the electronic properties, molecular weights, or device performance of such materials.

In the broader context of organic electronics, the parent compound, 4-tert-butylpyridine, has found application as an additive in the electrolytes of dye-sensitized solar cells (DSSCs) and in the hole transport layer of perovskite solar cells. In these contexts, it is not polymerized but used as a molecular additive to improve device efficiency and stability. This established use of the 4-tert-butylpyridine moiety underscores the potential electronic utility of its derivatives.

The scientific community has extensively investigated other bromo-substituted heterocyclic compounds for the synthesis of conductive polymers and materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). These studies provide a framework through which the potential of this compound could be evaluated in future research endeavors. However, without specific experimental data, any discussion on its role as a precursor for functional polymers and organic electronics remains speculative.

Further research would be necessary to explore the polymerization of this compound and to characterize the properties of the resulting materials to determine their suitability for applications in organic electronics.

Future Research Directions and Emerging Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The development of efficient and sustainable methods for synthesizing substituted pyridines, including 3-Bromo-4-tert-butylpyridine, is a continuous endeavor in organic chemistry. Traditional methods often involve harsh conditions, stoichiometric reagents, and generate significant waste. Future research will likely focus on addressing these limitations through several key approaches.

One promising avenue is the refinement of catalytic C-H functionalization. Direct and selective bromination of 4-tert-butylpyridine (B128874) at the 3-position remains a challenge due to the electronic nature of the pyridine (B92270) ring. Research into novel transition-metal catalysts or photoredox catalysis could provide milder and more selective pathways, minimizing the formation of isomeric byproducts.

Furthermore, the principles of green chemistry are expected to drive the development of new synthetic routes. This includes the use of safer and more environmentally benign brominating agents to replace elemental bromine. A comparative analysis of different brominating agents for a related isomer, 2-bromo-4-(tert-butyl)pyridine, highlights the trade-offs between cost, selectivity, and reaction conditions, which is a relevant consideration for the synthesis of this compound.

| Synthetic Method | Brominating Agent | Precursor | Advantages | Disadvantages |

| Direct Bromination | Elemental Bromine (Br₂) | 4-(tert-butyl)pyridine | Inexpensive reagent | Low selectivity, harsh conditions, byproduct formation |

| Halogenation with NBS | N-Bromosuccinimide | 4-(tert-butyl)pyridine | Milder conditions, better selectivity | Requires careful control of conditions |

| Halogenation with DBDMH | 1,3-Dibromo-5,5-dimethylhydantoin | 4-(tert-butyl)pyridine | High selectivity, low side product formation | Potentially higher cost than NBS |

This table presents a comparative analysis of bromination methods for the synthesis of a related isomer, which can inform the development of synthetic routes for this compound.

The adoption of continuous flow chemistry is another area with significant potential for improving the synthesis of this compound. Flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous reagents like bromine, and the potential for higher yields and purity.

Exploration of Novel Reactivity and Unprecedented Transformations

The bromine atom and the tert-butyl group on the pyridine ring of this compound offer multiple sites for exploring novel reactivity. The C-Br bond is a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse functional groups at the 3-position. Future research will likely focus on expanding the scope of these coupling reactions with increasingly complex and sterically demanding partners.

The steric hindrance imposed by the 4-tert-butyl group can be exploited to achieve unique regioselectivity in reactions involving the pyridine nitrogen or adjacent positions. For instance, metal-catalyzed C-H activation at the less hindered positions of the ring could lead to the synthesis of novel polysubstituted pyridines that are otherwise difficult to access.

Furthermore, the exploration of "hetarynic" intermediates, generated from 3-bromo-2-aminopyridines, has opened up avenues for synthesizing complex fused heterocyclic systems. researchgate.net Similar strategies applied to derivatives of this compound could lead to unprecedented molecular architectures with potential applications in medicinal chemistry and materials science.

Advanced Computational Tools for Predictive Synthesis and Mechanism Discovery

Computational chemistry is poised to play an increasingly important role in guiding the synthesis and understanding the reactivity of molecules like this compound. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict reaction outcomes, elucidate reaction mechanisms, and design more efficient catalysts. mdpi.com

For instance, computational models can help in:

Predicting Regioselectivity: Calculating the activation energies for bromination at different positions of the 4-tert-butylpyridine ring to identify conditions that favor the formation of the desired 3-bromo isomer.

Catalyst Design: Simulating the interaction of different transition metal catalysts with the pyridine substrate to design ligands that promote higher efficiency and selectivity in cross-coupling reactions.

Mechanism Elucidation: Mapping the potential energy surfaces of novel transformations to understand the intricate steps involved and identify key intermediates and transition states.

The integration of machine learning and artificial intelligence with computational chemistry could further accelerate the discovery of new reactions and synthetic routes for this compound and its derivatives.

Expansion of Non-Biological Applications in Advanced Materials

While pyridine derivatives are prevalent in pharmaceuticals, there is a growing interest in their non-biological applications. The unique electronic properties of the pyridine ring, combined with the processability imparted by the tert-butyl group, make this compound an attractive building block for advanced materials.

A pertinent example is the use of its precursor, 4-tert-butylpyridine, as an additive in the electrolytes of dye-sensitized solar cells (DSSCs) and in the hole transport layer of perovskite solar cells. ossila.com It has been shown to improve the crystallinity of perovskite materials, leading to a significant enhancement in power conversion efficiency. ossila.com

Future research could explore the incorporation of this compound into:

Organic Light-Emitting Diodes (OLEDs): As a component of emissive materials or charge-transport layers.

Sensors: The pyridine nitrogen can act as a binding site for metal ions or other analytes, making its derivatives suitable for chemical sensing applications.

Metal-Organic Frameworks (MOFs): As a ligand for the construction of porous materials with applications in gas storage and catalysis.

The bromo-functionality allows for post-synthetic modification of these materials, enabling the fine-tuning of their properties.

Addressing Scalability and Industrial Feasibility Challenges

The transition from a laboratory-scale synthesis to industrial production presents a number of challenges that need to be addressed for this compound to be widely utilized.

Key considerations for scalability include:

Cost and Availability of Starting Materials: The economic viability of any large-scale synthesis is heavily dependent on the cost of the precursors.

Process Safety: Handling large quantities of hazardous reagents like bromine requires stringent safety protocols and specialized equipment.

Purification: Developing efficient and scalable purification methods to remove impurities and byproducts is crucial for obtaining high-purity material.

Waste Management: Minimizing waste generation and developing environmentally friendly waste treatment processes are essential for sustainable industrial production.

Research into scalable syntheses of related compounds, such as the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand, provides valuable insights into overcoming these challenges. beilstein-journals.orgresearchgate.net Efficient, multi-gram scale routes have been developed for such molecules, often starting from inexpensive and commercially available precursors. beilstein-journals.orgresearchgate.net A patent for the preparation of 3-bromo-4-methylpyridine suggests a two-step process that may be adaptable for the large-scale production of this compound. google.com

Q & A

Basic: What are the optimal synthetic routes for preparing 3-Bromo-4-tert-butylpyridine?

Methodological Answer:

The synthesis of brominated pyridine derivatives typically involves halogenation or cross-coupling reactions. For this compound, a plausible route includes:

- Direct bromination : Using N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 60–80°C) to introduce the bromine atom at the 3-position of 4-tert-butylpyridine .

- Suzuki-Miyaura coupling : If pre-functionalized starting materials are available, coupling a boronic acid with a bromopyridine precursor can achieve regioselective substitution .

Key Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-bromination. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended for isolating the product .

Basic: What characterization techniques are essential for verifying the structure of this compound?

Methodological Answer:

Standard characterization protocols include:

- NMR Spectroscopy :

- ¹H NMR : Peaks for pyridine protons (δ 7.5–8.5 ppm) and tert-butyl group (δ 1.3–1.5 ppm).

- ¹³C NMR : Distinct signals for Br-substituted carbon (~125–135 ppm) and quaternary carbons in the tert-butyl group .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ for C₉H₁₃BrN: m/z calc. 214.02) .

- X-ray Crystallography : Resolve ambiguous structures, particularly if steric effects from the tert-butyl group alter geometry .

Advanced: How can researchers address regioselectivity challenges in functionalizing this compound?

Methodological Answer:

The tert-butyl group at the 4-position sterically hinders electrophilic substitution at adjacent positions. To achieve selective reactions:

- Directed ortho-Metalation : Use strong bases (e.g., LDA) to deprotonate the pyridine ring, followed by quenching with electrophiles. The tert-butyl group directs metalation to the 5-position .

- Catalytic C-H Activation : Employ palladium catalysts with ligands (e.g., BrettPhos) to enable coupling at the 2- or 6-positions .

Data Conflict Note : Conflicting yields may arise from solvent polarity; optimize in DMF or THF .

Advanced: What mechanistic insights exist for the isomerization of brominated pyridines like this compound?

Methodological Answer:

Isomerization under basic conditions involves a dehydrohalogenation-rehalogenation pathway:

Base-Induced Elimination : Formation of a pyridyne intermediate via Br⁻ elimination.

Rehalogenation : Re-addition of Br⁻ at the thermodynamically favored position (e.g., 3- or 5-position) .

Experimental Validation : Use deuterated solvents (e.g., DMF-d₇) to track proton transfer steps via in-situ NMR .

Advanced: How should researchers resolve contradictory data in substitution reactions involving this compound?

Methodological Answer:

Contradictions often arise from competing pathways (e.g., SNAr vs. radical mechanisms):

- Kinetic vs. Thermodynamic Control : Vary temperature (e.g., 25°C vs. 80°C) to isolate intermediates.

- Radical Trapping Experiments : Add TEMPO to suppress unwanted radical pathways in photochemical reactions .

Case Study : Conflicting yields in amination reactions may result from trace moisture; rigorously dry solvents and reagents .

Advanced: What strategies are used to study the interactions of this compound with biological targets?

Methodological Answer:

While not a drug, its derivatives may act as enzyme inhibitors or ligands:

- Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding modes.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity with enzymes like cytochrome P450 .

Caution : Biological studies require ethical approval. Use in vitro assays (e.g., cell-free systems) to minimize regulatory hurdles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.